

# Elubrixin Tosylate: A Technical Pharmacology Profile

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## Compound of Interest

Compound Name: *Elubrixin Tosylate*

Cat. No.: *B1260577*

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## Introduction

**Elubrixin tosylate** (also known as SB-656933 tosylate) is a potent, selective, and orally active antagonist of the C-X-C chemokine receptor 2 (CXCR2). Developed by GlaxoSmithKline, it was investigated for its potential therapeutic role in inflammatory diseases characterized by excessive neutrophil activation, such as cystic fibrosis and chronic obstructive pulmonary disease (COPD). Elubrixin operates by competitively and reversibly binding to CXCR2, thereby inhibiting the downstream signaling cascades that lead to neutrophil chemotaxis, activation, and degranulation. Despite showing promise in preclinical and early clinical studies, its development was discontinued at Phase II. This document provides a comprehensive technical overview of the pharmacological profile of **Elubrixin tosylate**.

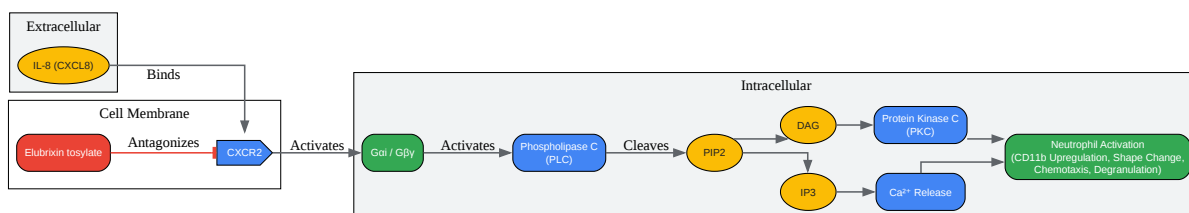
## Mechanism of Action

**Elubrixin tosylate** is a non-peptide, small molecule antagonist of the CXCR2 receptor, a G protein-coupled receptor (GPCR) predominantly expressed on neutrophils.<sup>[1][2][3]</sup> CXCR2 is activated by several ELR+ chemokines, most notably Interleukin-8 (IL-8 or CXCL8), leading to a cascade of intracellular events that mediate neutrophil migration to sites of inflammation and subsequent activation. **Elubrixin tosylate** competitively blocks the binding of these chemokines to CXCR2, thereby attenuating the inflammatory response driven by neutrophils.

<sup>[1][2]</sup>

## Signaling Pathway

The binding of chemokines like IL-8 to CXCR2 initiates a signaling cascade that is crucial for neutrophil function. **Elubrixin tosylate** intervenes at the initial step of this pathway.



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CXCR2 signaling pathway and the inhibitory action of **Elubrixin tosylate**.

## Quantitative Pharmacological Data

The following tables summarize the key in vitro pharmacological data for **Elubrixin tosylate**.

### Table 1: In Vitro Potency and Binding Affinity

| Parameter                            | Value    | Assay  | Source |
|--------------------------------------|----------|--|--------|
| IC50 (Neutrophil CD11b Upregulation) | 260.7 nM | Whole blood flow cytometry                         |        |
| IC50 (Neutrophil Shape Change)       | 310.5 nM | Gated autofluorescence with forward scatter (GAFS) |        |
| pIC50 (CXCR2 Binding Affinity)       | 8.29     | Radioligand binding assay                          |        |
| IC50 (CXCR2 Binding Affinity)        | 5.1 nM   | Radioligand binding assay                          |        |

**Table 2: Receptor Selectivity**

| Receptor | Binding Affinity (IC50) | Selectivity vs. CXCR2 | Source |
|----------|-------------------------|-----------------------|--------|
| CXCR2    | 5.1 nM                  | -                     |        |
| CXCR1    | >10,000 nM              | >1960-fold            |        |

## Pharmacokinetics

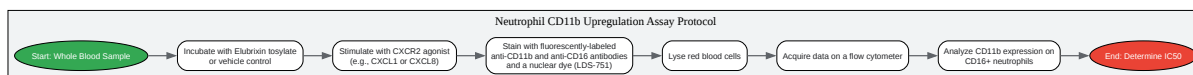
Detailed human pharmacokinetic data for **Elubrixin tosylate** is not extensively published. However, a Phase II clinical trial in patients with cystic fibrosis (NCT00903201) revealed that the average plasma concentrations of **Elubrixin tosylate** were lower than predicted from previous studies. At a 50 mg daily dose, the plasma concentration only surpassed the IC50 for approximately 4 hours. This suboptimal pharmacokinetic profile likely contributed to the decision to discontinue its development.

For reference, a similar diaryl urea-class CXCR2 antagonist, danirixin, exhibited dose-proportional increases in systemic exposure in healthy adults, with a T<sub>max</sub> of 1-2 hours and an apparent terminal half-life of approximately 6 hours.

## Experimental Protocols

## Neutrophil CD11b Upregulation Assay

This assay measures the expression of the integrin subunit CD11b on the surface of neutrophils as a marker of activation.



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## References

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